molecular formula C8H6F3NO3 B1417900 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid CAS No. 1203544-08-4

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1417900
CAS RN: 1203544-08-4
M. Wt: 221.13 g/mol
InChI Key: BSWZBVHNXSQHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, also known as TFEDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the synthesis of drugs and other biologically active molecules. TFEDPA is a highly versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific and efficient manner.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Characterization of 2-Oxo-1,2-Dihydropyridine-1-Acetic Acid Zhao Jing-gui synthesized a novel compound related to 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, specifically 2-oxo-1,2-dihydropyridine-1-acetic acid. It was synthesized from 2-hydroxypyridine and chloroacetic acid, leading to a structure that exists as a ketonic configuration without a betaine. Intermolecular hydrogen bonds form a one-dimensional folded chain structure, indicating potential utility in various chemical processes (Zhao, 2005).

Chemical Synthesis Methods

One-Pot Synthesis of Derivatives Dyachenko et al. performed one-pot condensations of formaldehyde with CH acids and enamines to create new 4-unsubstituted derivatives, including 2-oxo(thioxo)-1,2-dihydropyridine-3-carboxamide and others. These compounds were further subjected to alkylation, showcasing a method of synthesizing derivatives related to the target compound (Dyachenko & Dyachenko, 2015).

Fluorescence and Luminescence Properties

Fluorescence Properties of 2-Oxo-1,2-Dihydropyridine Derivatives Ershov et al. studied the non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which resulted in fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This research highlights the fluorescence properties of compounds closely related to 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, suggesting potential applications in materials science and chemical sensing (Ershov et al., 2015).

Catalytic Applications and Reaction Mechanisms

Synthesis of Trisubstituted Piperidines Moretto and Liebeskind explored the use of TpMo(CO)(2)(dihydropyridine) complexes for generating trisubstituted piperidines. Their study presents a method for the regio- and stereodefined preparation of these compounds, offering insights into reaction mechanisms and synthetic routes that may be relevant to derivatives of the target compound (Moretto & Liebeskind, 2000).

Advanced Materials and Coordination Compounds

Coordination Polymers and Photoluminescence Properties Yu et al. synthesized two 2D coordination polymers using a drug ligand, Enoxacin, and analyzed their crystal structures and photoluminescence properties. The compounds exhibited strong blue fluorescence upon UV irradiation, indicating the potential use of related compounds in materials science, particularly in the development of luminescent materials (Yu et al., 2006).

Mechanism of Action

properties

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWZBVHNXSQHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.